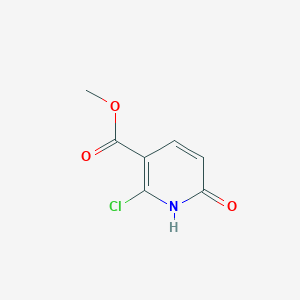

Methyl 2-chloro-6-hydroxynicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-chloro-6-hydroxynicotinate is a chemical compound1. However, there is limited information available about this specific compound. It is similar to Methyl 5-chloro-6-hydroxynicotinate, which has a molecular weight of 187.582.

Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of Methyl 2-chloro-6-hydroxynicotinate.Molecular Structure Analysis

The molecular formula of Methyl 2-chloro-6-hydroxynicotinate is C7H6ClNO31. However, the specific molecular structure is not available in the search results.

Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving Methyl 2-chloro-6-hydroxynicotinate.Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 2-chloro-6-hydroxynicotinate are not well-documented. However, it is known that the compound has a molecular weight of 187.581.Wissenschaftliche Forschungsanwendungen

Application in Biochemistry

- Field : Biochemistry

- Application Summary : 6-Hydroxynicotinate is used in the study of bacterial nicotinic acid degradation .

- Method of Application : The enzyme 6-Hydroxynicotinate 3-monooxygenase (NicC) catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine with concomitant oxidation of NADH .

- Results : The study identified Tyr215 and His47 as critical determinants both of 6-HNA binding and in coupling rates of 2,5-DHP and NAD+ product formation .

Application in Pharmacology

- Field : Pharmacology

- Application Summary : 6-Methylnicotine has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability .

- Method of Application : Chemical, pharmacological, and toxicological assessments were conducted on 6-methylnicotine and compared to pharmaceutical grade (S)-nicotine .

- Results : The totality of available evidence indicates that 6-methylnicotine has comparable chemical, pharmacological, and toxicological properties to the more widely used nicotine .

Application in Microbiology

- Field : Microbiology

- Application Summary : 6-Hydroxynicotinate is involved in the degradation of nicotinic acid by aerobic bacteria .

- Method of Application : The enzyme 6-Hydroxynicotinate 3-monooxygenase (NicC) catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine with concomitant oxidation of NADH .

- Results : The study showed that a homocyclic analogue of 6-HNA, 4-hydroxybenzoic acid (4-HBA), is decarboxylated and hydroxylated by NicC with a 420-fold lower catalytic efficiency than is 6-HNA .

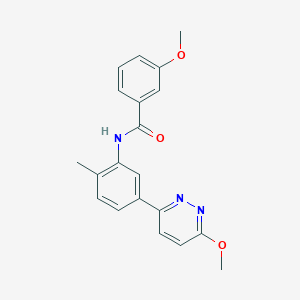

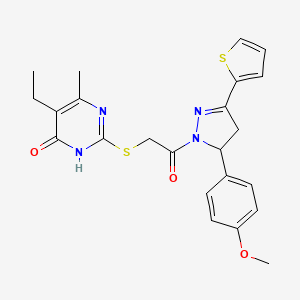

Application in Drug Discovery

- Field : Drug Discovery

- Application Summary : Quinoline derivatives, which are structurally similar to Methyl 2-chloro-6-hydroxynicotinate, are utilized in the discovery of novel antimicrobial agents .

- Method of Application : Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .

- Results : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

Application in Enzyme Research

- Field : Enzyme Research

- Application Summary : 6-Hydroxynicotinate 3-monooxygenase (NicC) is a Group A FAD-dependent monooxygenase that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP) with concomitant oxidation of NADH in nicotinic acid degradation by aerobic bacteria .

- Method of Application : The study used isotope ratio mass spectrometry following the natural abundance of 13C in the CO2 product .

- Results : The study identified Tyr215 and His47 as critical determinants both of 6-HNA binding and in coupling rates of 2,5-DHP and NAD+ product formation .

Application in Antimicrobial Drug Discovery

- Field : Antimicrobial Drug Discovery

- Application Summary : Quinoline derivatives, which are structurally similar to Methyl 2-chloro-6-hydroxynicotinate, are utilized in the discovery of novel antimicrobial agents .

- Method of Application : Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .

- Results : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

Safety And Hazards

There is no specific safety and hazard information available for Methyl 2-chloro-6-hydroxynicotinate. However, a related compound, Methyl 6-chloronicotinate, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation4.

Zukünftige Richtungen

There is no specific information available on the future directions of Methyl 2-chloro-6-hydroxynicotinate. However, given its structural similarity to other nicotinate derivatives, it may have potential applications in various fields of research and industry.

Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be required.

Eigenschaften

IUPAC Name |

methyl 2-chloro-6-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-3-5(10)9-6(4)8/h2-3H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQFWBKMHDTZNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC(=O)C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

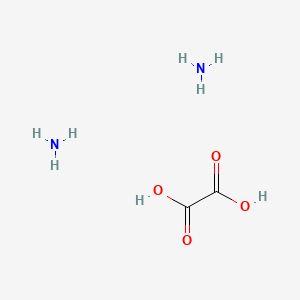

Molecular Formula |

C7H6ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-6-hydroxynicotinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2365274.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2365276.png)

![Spiro[3.6]decan-2-one](/img/structure/B2365278.png)

![4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2365281.png)

![[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B2365282.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2365287.png)

![benzyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2365291.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365292.png)